molecular formula C11H12N2O2S B12687770 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide CAS No. 63362-19-6

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide

Cat. No.: B12687770
CAS No.: 63362-19-6
M. Wt: 236.29 g/mol
InChI Key: CNFYIHIULZSPCD-UHFFFAOYSA-N
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Description

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core with a methylsulfinylmethyl group and an oxide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.

    Introduction of the Methylsulfinylmethyl Group: The methylsulfinylmethyl group can be introduced via nucleophilic substitution reactions using methylsulfinylmethyl halides.

    Oxidation: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the oxide moiety back to the parent quinazoline.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methylsulfinylmethyl group or other positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methylsulfinylmethyl halides, various nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Conversion to the parent quinazoline.

    Substitution: Modified quinazoline derivatives with different substituents.

Scientific Research Applications

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline 3-oxides: Compounds with similar quinazoline cores and oxide functionalities.

    Methylsulfinylmethyl derivatives: Compounds with similar methylsulfinylmethyl groups.

Uniqueness

4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

63362-19-6

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

4-methyl-2-(methylsulfinylmethyl)-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C11H12N2O2S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-16(2)15/h3-6H,7H2,1-2H3

InChI Key

CNFYIHIULZSPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C)[O-]

Origin of Product

United States

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